molecular formula C13H11N5O3S B2748076 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide CAS No. 2034418-23-8

2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

Cat. No. B2748076
CAS RN: 2034418-23-8
M. Wt: 317.32
InChI Key: OKLMPYWCWABAAX-UHFFFAOYSA-N
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Description

2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Recent research demonstrates the importance of 1,3,4-oxadiazoles, a core component similar to the specified molecule, in medicinal chemistry, highlighting their diverse biological activities. A study by Pflégr et al. (2022) synthesized derivatives of 5-aryl-1,3,4-oxadiazoles, exploring their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant for treating dementias and myasthenia gravis. These compounds exhibited moderate inhibition against both enzymes, with some derivatives outperforming established drugs like rivastigmine. Molecular docking suggested that these compounds interact non-covalently with the enzymes, blocking access to the catalytic site, indicating the potential for the design of novel therapeutic agents Pflégr et al., 2022.

Antimicrobial and Antifungal Applications

Another significant application area is the development of antimicrobial and antifungal agents. Song et al. (2017) designed and synthesized 1,3,4-oxadiazole thioether derivatives, assessing their antibacterial activities against Xanthomonas oryzae pv. oryzae. One compound exhibited superior inhibitory effects, suggesting the potential of such molecules in addressing bacterial infections in agriculture. Proteomic analysis underlined changes in protein expression in bacteria upon treatment, offering insights into the mechanism of action Song et al., 2017.

Anticancer Activity

Research into the anticancer properties of 1,3,4-oxadiazole derivatives is also prevalent. A study conducted by Redda and Gangapuram (2007) focused on synthesizing 1,3,4-oxadiazolyl tetrahydropyridines to evaluate their anticancer activities. These novel compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the potential of such molecules in cancer therapy. This research underscores the versatility of 1,3,4-oxadiazole derivatives in developing new therapeutic agents Redda & Gangapuram, 2007.

properties

IUPAC Name

2-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-7-16-9(6-22-7)13(20)15-5-10-17-11(18-21-10)8-3-2-4-14-12(8)19/h2-4,6H,5H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMPYWCWABAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

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